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Compound of Interest

Compound Name: 3-Bromo-9-ethylcarbazole

Cat. No.: B1268536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-Bromo-9-ethylcarbazole, a key intermediate in the synthesis of various functional organic

materials and pharmacologically active compounds. This document details the nuclear

magnetic resonance (NMR) spectroscopic properties and provides contextual data from other

key analytical techniques.

Molecular Structure and Properties
3-Bromo-9-ethylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The

presence of the bromine atom and the ethyl group significantly influences its electronic

properties and reactivity.

Molecular Formula: C₁₄H₁₂BrN

Molecular Weight: 274.16 g/mol

Appearance: White to almost white crystalline powder.[1]

Melting Point: 58–60°C[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Bromo-9-
ethylcarbazole. Below are the detailed ¹H NMR data and an estimation of the ¹³C NMR

chemical shifts based on known substituent effects on the carbazole scaffold.

¹H NMR Spectroscopic Data
The proton NMR spectrum of 3-Bromo-9-ethylcarbazole, typically recorded in deuterated

chloroform (CDCl₃), exhibits characteristic signals for the aromatic protons and the N-ethyl

group.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 3-Bromo-9-ethylcarbazole

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.10 d 7.7 H-4

7.63 d 2.5 H-2

7.49 ddd 8.2, 7.1, 1.1 H-5

7.42 d 8.2 H-8

7.35 d 8.7 H-6

7.24 m H-7

7.16 dd 8.8, 2.5 H-1

4.37 q 7.3 -CH₂- (ethyl)

1.45 t 7.3 -CH₃ (ethyl)

Solvent: CDCl₃,

Reference: TMS (0

ppm). Data sourced

from Bezuglyi et al.

(2015)[2][3].

¹³C NMR Spectroscopic Data (Estimated)
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Explicit experimental ¹³C NMR data for 3-Bromo-9-ethylcarbazole is not readily available in

the surveyed literature. However, based on the known chemical shifts of 9-ethylcarbazole and

the substituent effects of bromine on an aromatic ring, the following chemical shifts can be

predicted. The bromine atom is expected to cause a downfield shift at the carbon of substitution

(C-3) and influence the shifts of the ortho (C-2, C-4) and para (C-6) positions.

Table 2: Estimated ¹³C NMR Chemical Shifts for 3-Bromo-9-ethylcarbazole

Chemical Shift (δ) ppm Assignment

140-142 C-10a

138-140 C-4a

125-127 C-5

122-124 C-8

120-122 C-1

118-120 C-7

115-117 C-3 (C-Br)

110-112 C-2

108-110 C-6

107-109 C-4

37-39 -CH₂- (ethyl)

13-15 -CH₃ (ethyl)

Disclaimer: These are estimated values based

on substituent effects and data from similar

carbazole derivatives. Experimental verification

is required.

Other Spectroscopic Techniques (Predicted Data)
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While specific experimental data for IR and MS of 3-Bromo-9-ethylcarbazole were not found,

the expected spectral features can be predicted based on its molecular structure.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-9-ethylcarbazole is expected to show characteristic absorption

bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and the aliphatic

C-H stretching of the ethyl group.

Table 3: Predicted IR Absorption Bands for 3-Bromo-9-ethylcarbazole

Wavenumber (cm⁻¹) Vibration Type

3100-3000 Aromatic C-H Stretch

2975-2850 Aliphatic C-H Stretch (ethyl)

1600-1450 Aromatic C=C Stretch

~1470 CH₂ Bend

~1380 CH₃ Bend

1250-1000 C-N Stretch

850-750 Aromatic C-H Bend (out-of-plane)

700-500 C-Br Stretch

Mass Spectrometry (MS)
In a mass spectrum of 3-Bromo-9-ethylcarbazole, the molecular ion peak (M⁺) would be

expected at m/z 273 and 275 in an approximate 1:1 ratio, which is characteristic of the

presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Bromo-9-ethylcarbazole
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m/z Fragment

275 [M+2]⁺ (with ⁸¹Br)

273 [M]⁺ (with ⁷⁹Br)

260 [M - CH₃]⁺

246 [M - C₂H₅]⁺

194 [M - Br]⁺

166 [M - Br - C₂H₄]⁺

Experimental Protocols
Synthesis of 3-Bromo-9-ethylcarbazole
A common and effective method for the synthesis of 3-Bromo-9-ethylcarbazole is the

electrophilic bromination of 9-ethylcarbazole using N-bromosuccinimide (NBS) in a suitable

solvent like N,N-dimethylformamide (DMF).

Procedure:

Dissolve 9-ethylcarbazole (1.0 equivalent) in DMF.

Add N-bromosuccinimide (1.0 equivalent) to the solution.

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water.

Extract the product with a suitable organic solvent, such as ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from methanol to obtain white, needle-like

crystals.[2][3]

NMR Sample Preparation and Data Acquisition
Sample Preparation:

Weigh approximately 5-10 mg of dry 3-Bromo-9-ethylcarbazole for ¹H NMR (20-50 mg for

¹³C NMR).

Transfer the solid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single pulse (zg30)

Acquisition Time: ~2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

Spectral Width: -2 to 12 ppm

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled single pulse (zgpg30)

Acquisition Time: ~1-2 seconds
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Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration

Spectral Width: 0 to 220 ppm

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the

spectroscopic characterization of 3-Bromo-9-ethylcarbazole.

Caption: Molecular structure of 3-Bromo-9-ethylcarbazole.
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Caption: Experimental workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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